molecular formula C30H19N3 B13921116 3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole

3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole

Cat. No.: B13921116
M. Wt: 421.5 g/mol
InChI Key: OKYYRTUFUCUNET-UHFFFAOYSA-N
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Description

3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole is a heterocyclic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique optoelectronic properties, high charge carrier mobility, and excellent morphological stability .

Preparation Methods

The synthesis of 3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole involves several steps. One common method includes the reaction of 9H-carbazole with indole derivatives under specific conditions. The reaction typically requires a catalyst, such as palladium or copper, and is carried out in an inert atmosphere to prevent oxidation . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the final product .

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine or chlorine .

    Oxidation: The compound can be oxidized to form various oxygenated derivatives, which may have different electronic properties.

    Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives, which may exhibit different stability and reactivity.

Mechanism of Action

The mechanism by which 3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole exerts its effects is primarily related to its ability to interact with various molecular targets and pathways. The compound’s structure allows it to participate in charge transfer processes, making it an effective material for electronic applications . Additionally, its derivatives may interact with biological molecules, leading to potential therapeutic effects .

Properties

Molecular Formula

C30H19N3

Molecular Weight

421.5 g/mol

IUPAC Name

3-carbazol-9-yl-11,12-dihydroindolo[2,3-a]carbazole

InChI

InChI=1S/C30H19N3/c1-4-10-25-19(7-1)22-14-15-23-24-17-18(13-16-26(24)32-30(23)29(22)31-25)33-27-11-5-2-8-20(27)21-9-3-6-12-28(21)33/h1-17,31-32H

InChI Key

OKYYRTUFUCUNET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C5=C(N4)C=CC(=C5)N6C7=CC=CC=C7C8=CC=CC=C86

Origin of Product

United States

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